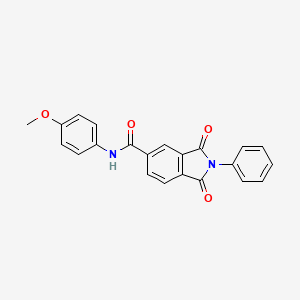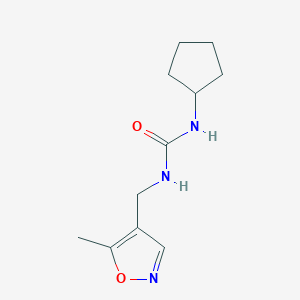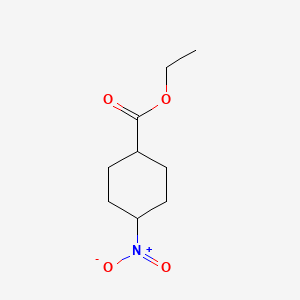![molecular formula C6H10O2 B2826810 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol CAS No. 1398833-81-2](/img/structure/B2826810.png)
3-Oxabicyclo[3.1.0]hexan-6-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Oxabicyclo[3.1.0]hexan-6-ylmethanol” is a chemical compound with the molecular formula C6H10O2 . It consists of 10 Hydrogen atoms, 6 Carbon atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of “3-Oxabicyclo[3.1.0]hexan-6-ylmethanol” is characterized by a bicyclic structure with an oxygen atom incorporated into one of the rings . More detailed structural analysis would require advanced computational chemistry techniques or experimental data, which are not available in the searched resources.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 114.14 . The boiling point is approximately 245.5±8.0 C at 760 mmHg . More specific physical and chemical properties are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Synthetic Pathways and Derivatives : 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol and its derivatives are of significant interest due to their unique structural properties that offer diverse synthetic applications. For instance, the preparation of 6-oxa-1-azabicyclo[3.1.0]hexanes through photoisomerization and subsequent reactions highlights the versatility of these compounds in synthetic chemistry, enabling the formation of various pyrrolines and related products under different conditions (Black, Edwards, & Laaman, 1998).
Catalytic Applications : Gold(I)-catalyzed reactions utilizing 3-oxabicyclo[3.1.0]hexanes demonstrate their role in facilitating efficient access to complex molecular structures under mild conditions. These reactions underscore the potential of 3-oxabicyclo[3.1.0]hexanes in catalysis, leading to high yields and moderate diastereoselectivities (Tian & Shi, 2007).
Conformational Studies and Biological Applications : The unique conformational properties of compounds based on the 3-oxabicyclo[3.1.0]hexane framework have been explored for their potential in designing bioactive molecules. This includes the investigation of GABA analogues embedded within the bicyclo[3.1.0]hexane core, offering insights into conformationally restricted designs for therapeutic agents (Jimeno et al., 2011).
Molecular Probes and Functionalized Derivatives : The synthesis of BCN acid from bicyclo[6.1.0]non-4-yn-9-ylmethanol, an oxidized analogue, for the generation of stable molecular probes showcases the utility of these frameworks in chemical biology. This approach enables the creation of more stable derivatives compared to traditional methods, facilitating their use in a wide range of scientific applications (Rady et al., 2021).
Advanced Material and Technology Applications : Exploring oxabicyclic compounds as promoters for gas hydrates highlights their potential beyond the pharmaceutical and chemical synthesis realms. Such studies provide a foundation for the development of novel materials and technologies, emphasizing the broad applicability of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol derivatives in engineering and scientific research (Seol, Shin, & Park, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-oxabicyclo[3.1.0]hexan-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRDACVJSHHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.1.0]hexan-6-ylmethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2826730.png)
![1-(furan-2-ylmethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2826733.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2826734.png)

![Tert-butyl N-[(1R,5R,6R,7R)-7-phenyl-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2826737.png)


![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2826745.png)

![3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2826748.png)
![ethyl (2E)-2-(isonicotinoylimino)-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2826750.png)